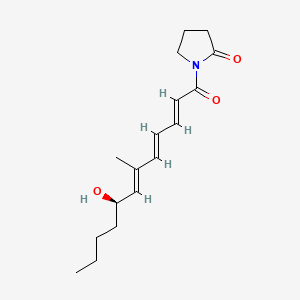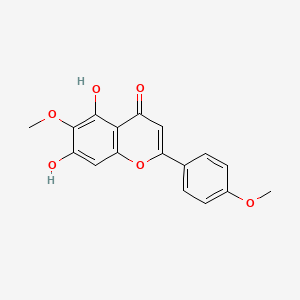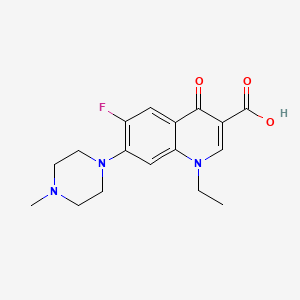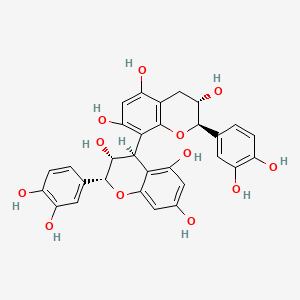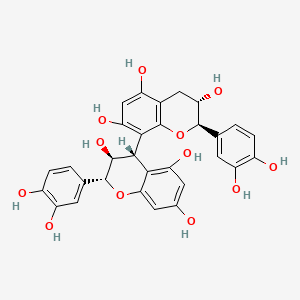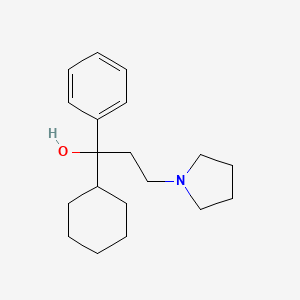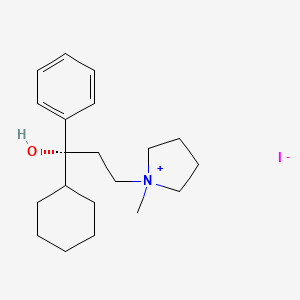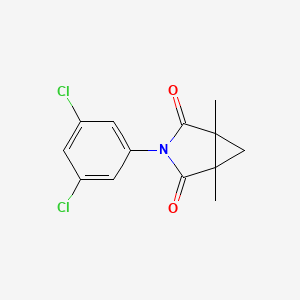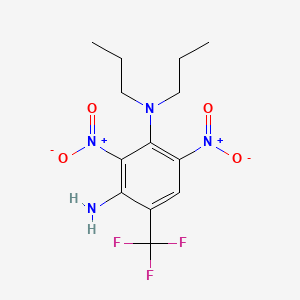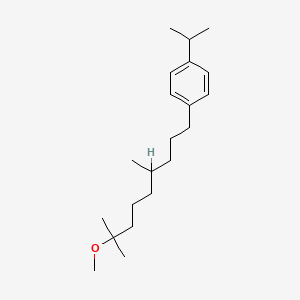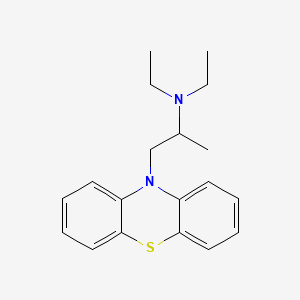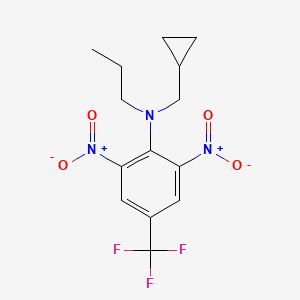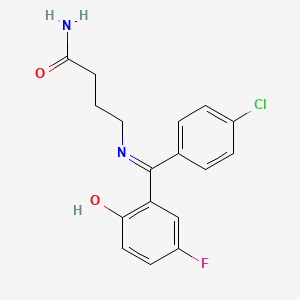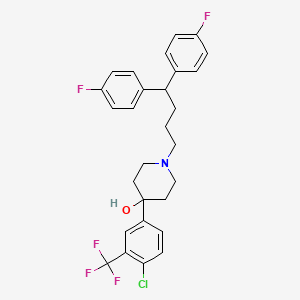
Penfluridol
Vue d'ensemble
Description
Le penfluridol est un antipsychotique diphénylbutylpipéridine de première génération, très puissant. Il a été découvert chez Janssen Pharmaceutica en 1968 . Le this compound est principalement utilisé pour le traitement de la schizophrénie chronique et des troubles psychotiques similaires. Il est connu pour sa demi-vie d'élimination extrêmement longue, ce qui permet de l'administrer une fois par semaine .
Mécanisme D'action
Target of Action
Penfluridol, a first-generation diphenylbutylpiperidine antipsychotic, primarily targets dopamine receptors . It binds to the dopamine receptor (D1, D2, D3, and D4) and exerts its antipsychotic activity by blocking the dopamine projections in the limbic system and in the mesocortical area . It also targets DRD2, a dopamine receptor, which has been associated with its anticancer effects .
Mode of Action
This compound works by blocking the postsynaptic dopamine receptor in the mesolimbic dopaminergic system and inhibiting the release of hypothalamic and hypophyseal hormones . This interaction with its targets leads to changes in the neurotransmitter levels in the brain, which can help manage symptoms of psychotic disorders .
Biochemical Pathways
It has been found that this compound can suppress cell proliferation, which plays a pivotal role in tumorigenesis . In addition, this compound has been shown to induce bacterial membrane permeability and ATP release, leading to membrane disruption .
Pharmacokinetics
This compound is known for its extremely long-lasting effects. It has an extended elimination half-life (approximately 66 hours), and the effect of a single dose can last for several days . This long-lasting effect allows this compound to be administered orally as tablets only once a week .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. In the context of its antipsychotic use, it alters the neurotransmitter levels in the brain, helping to manage symptoms of psychotic disorders . In terms of its potential anticancer effects, this compound has been found to suppress cell proliferation in various cancer cell lines . It also disrupts bacterial cell membranes, leading to cell death .
Analyse Biochimique
Biochemical Properties
Penfluridol interacts with several enzymes and proteins. It significantly reduces the expression of integrin α6, integrin β4, Fak, paxillin, Rac1/2/3, and ROCK1 in vitro . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It induces apoptosis and reduces the survival of several metastatic triple-negative breast cancer (TNBC) cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It activates protein phosphatase 2A (PP2A) to suppress Akt and mitogen-activated protein kinase (MAPK) activities . It also augments intracellular ROS levels, which is critical for the this compound-induced autophagic response .
Méthodes De Préparation
La préparation du penfluridol implique plusieurs étapes :
- Ce composé intermédiaire est réduit à l'aide d'un agent réducteur.
- Le composé résultant subit une réaction de Friedel-Crafts avec le fluorobenzène.
- Le produit est ensuite mis en réaction avec du chloroformate d'éthyle.
- Le composé résultant est hydrolysé et réduit à nouveau pour obtenir le this compound .
Anhydride succinique et fluorobenzène : sont mis en réaction par spectroscopie infrarouge, puis décomposés par un acide pour former un composé intermédiaire.
Cette méthode convient à la production commerciale en raison de son rendement élevé, de son faible coût et de ses conditions réactionnelles douces .
Analyse Des Réactions Chimiques
Le penfluridol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de divers dérivés oxydés.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs courants, ce qui donne différentes formes réduites.
Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant ses cycles aromatiques.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs utilisés .
4. Applications de la recherche scientifique
Le this compound a fait l'objet de nombreuses études pour ses propriétés antipsychotiques. Récemment, il a attiré l'attention pour ses effets anticancéreux potentiels. Des études ont montré que le this compound peut induire l'apoptose et réduire la survie de diverses lignées cellulaires cancéreuses, notamment les cellules cancéreuses du sein, du pancréas, du glioblastome et du poumon . Il a également été démontré qu'il inhibait la signalisation des intégrines, qui est cruciale pour la survie et la métastase des cellules cancéreuses . De plus, le this compound a été étudié pour son potentiel à traiter la leucémie myéloïde aiguë en induisant l'autophagie cytoprotectrice et l'apoptose .
5. Mécanisme d'action
Le this compound exerce ses effets antipsychotiques en bloquant le récepteur postsynaptique de la dopamine dans le système dopaminergique mésolimbique. Cette inhibition réduit la libération des hormones hypothalamiques et hypophysaires . Les effets anticancéreux du composé sont médiés par diverses voies, notamment l'inhibition de la signalisation des intégrines et l'induction d'espèces réactives de l'oxygène (ROS), conduisant à l'apoptose et à l'autophagie .
Applications De Recherche Scientifique
Penfluridol has been extensively studied for its antipsychotic properties. Recently, it has gained attention for its potential anticancer effects. Studies have shown that this compound can induce apoptosis and reduce the survival of various cancer cell lines, including breast, pancreatic, glioblastoma, and lung cancer cells . It has also been shown to inhibit integrin signaling, which is crucial for cancer cell survival and metastasis . Additionally, this compound has been investigated for its potential to treat acute myeloid leukemia by inducing cytoprotective autophagy and apoptosis .
Comparaison Avec Des Composés Similaires
Le penfluridol est apparenté à d'autres antipsychotiques diphénylbutylpipéridine, tels que la pimozide et la fluspirilène. Comparé à ces composés, le this compound a une demi-vie d'élimination extrêmement longue, ce qui permet une administration une fois par semaine . Sa puissance antipsychotique est similaire à celle de l'halopéridol et de la pimozide . Le this compound n'est que légèrement sédatif, mais provoque souvent des effets secondaires extrapyramidaux, tels que l'akathisie, la dyskinésie et le pseudo-parkinsonisme .
Composés similaires
- Pimozide
- Fluspirilène
- Halopéridol
Les effets uniques à longue durée du this compound et ses propriétés anticancéreuses potentielles en font un composé d'un intérêt considérable, tant en psychiatrie qu'en oncologie.
Propriétés
IUPAC Name |
1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClF5NO/c29-26-12-7-21(18-25(26)28(32,33)34)27(36)13-16-35(17-14-27)15-1-2-24(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24,36H,1-2,13-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLAAYDRRZXJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049021 | |
| Record name | Penfluridol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26864-56-2 | |
| Record name | Penfluridol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26864-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penfluridol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026864562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penfluridol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PENFLURIDOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Penfluridol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penfluridol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENFLURIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25TLU22Q8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


